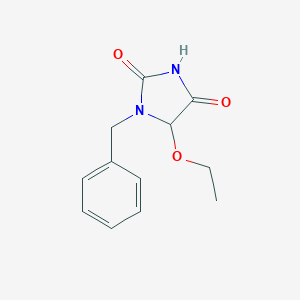
1-Benzyl-5-Ethoxyimidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-ethoxyimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C12H14N2O3. It is also known by its IUPAC name, 1-Benzyl-5-ethoxy-imidazolidine-2,4-dione . This compound is characterized by its imidazolidine ring substituted with a benzyl group and an ethoxy group, making it a versatile intermediate in various chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-ethoxyimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione typically involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization with urea . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Benzyl-5-ethoxyimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione involves its interaction with molecular targets such as HDAC enzymes. By inhibiting these enzymes, it can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the acetylation and deacetylation of histones, which play a crucial role in chromatin remodeling and gene regulation .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-ethoxyimidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
1-Benzyl-5-methoxyimidazolidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-5-propoxyimidazolidine-2,4-dione: Contains a propoxy group, leading to different chemical properties and reactivity.
The uniqueness of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
65855-02-9 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(5R)-1-benzyl-5-ethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
FUQZCDCFSMSNBP-LLVKDONJSA-N |
SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Isomerische SMILES |
CCO[C@@H]1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Aussehen |
Powder |
Key on ui other cas no. |
65855-02-9 |
Piktogramme |
Irritant |
Löslichkeit |
29.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















